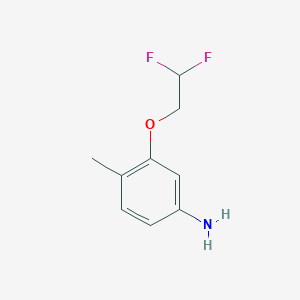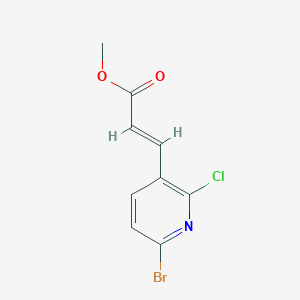
Methyl 3-(6-bromo-2-chloropyridin-3-yl)acrylate
Descripción general
Descripción
“Methyl 3-(6-bromo-2-chloropyridin-3-yl)acrylate” is a chemical compound with the empirical formula C9H7BrClNO2 . It has a molecular weight of 276.51 . This compound is used in proteomics research .
Molecular Structure Analysis
The molecular structure of “Methyl 3-(6-bromo-2-chloropyridin-3-yl)acrylate” can be represented by the SMILES stringCOC(=O)C=Cc1ccc(Br)nc1Cl . This indicates that the molecule contains a bromine and a chlorine atom attached to a pyridine ring, which is further connected to an acrylate group. Physical And Chemical Properties Analysis
“Methyl 3-(6-bromo-2-chloropyridin-3-yl)acrylate” is a solid compound . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources I found.Aplicaciones Científicas De Investigación
Synthesis and Polymerization
- Preparation of Substituted 5‐Aziandoles : This study discusses the use of similar compounds in the synthesis of azaindoles, highlighting the role of methyl 3-(6-bromo-2-chloropyridin-3-yl)acrylate derivatives in organic syntheses and cyclization reactions (Roy, Boisvert, & Leblanc, 2007).
- Polymerization of Cyclic Monomers : Investigates the radical homopolymerization of methyl 3-(6-bromo-2-chloropyridin-3-yl)acrylate related compounds, leading to polymers with specific properties (Moszner, Zeuner, Fischer, Rheinberger, Meijere, & Bagutski, 2003).
Catalysis and Chemical Reactions
- Efficient and Fast Heck Vinylation : Describes the use of methyl acrylate in Heck vinylation, a key reaction in organic synthesis, which might be relevant for the application of Methyl 3-(6-bromo-2-chloropyridin-3-yl)acrylate (Robert et al., 2005).
- Catalytic Applications of Pyridine Bridged Dicarbene Ligand : Examines how pyridine-based ligands, related to methyl 3-(6-bromo-2-chloropyridin-3-yl)acrylate, can be used in catalysis, particularly in palladium-catalyzed reactions (Nielsen, Cavell, Skelton, & White, 2002).
Materials Science and Engineering
- Enhanced Anticorrosion of Methyl Acrylate : Investigates the application of methyl acrylate, a compound structurally similar to Methyl 3-(6-bromo-2-chloropyridin-3-yl)acrylate, in improving corrosion inhibition for steel, highlighting the potential of such compounds in material sciences (Xia et al., 2015).
Optical and Electronic Properties
- Ultrafast Third-Order Nonlinear Optical Response : Discusses the nonlinear optical properties of pyrene derivatives, which can be relevant for understanding the optical properties of Methyl 3-(6-bromo-2-chloropyridin-3-yl)acrylate-related compounds in optoelectronics (Shi et al., 2017).
Propiedades
IUPAC Name |
methyl (E)-3-(6-bromo-2-chloropyridin-3-yl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClNO2/c1-14-8(13)5-3-6-2-4-7(10)12-9(6)11/h2-5H,1H3/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABAMKVCMCFJDP-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=C(N=C(C=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=C(N=C(C=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(6-bromo-2-chloropyridin-3-yl)acrylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



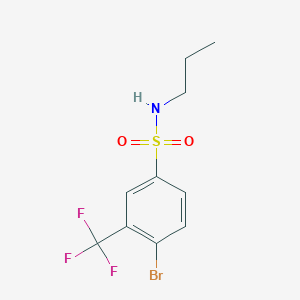
![3-[(3-Methylbenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1421014.png)
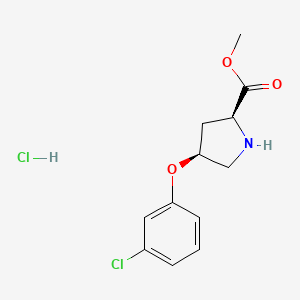
![4-{[(3-Methyl-2-butenyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1421016.png)
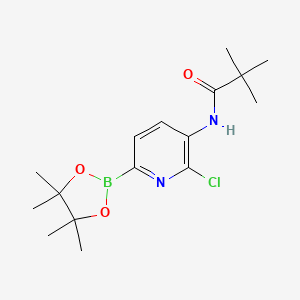
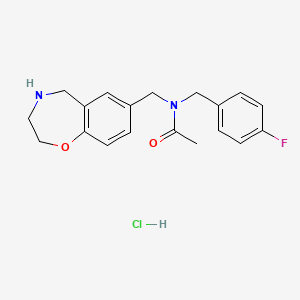
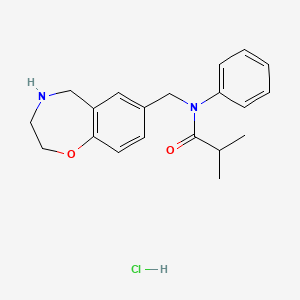
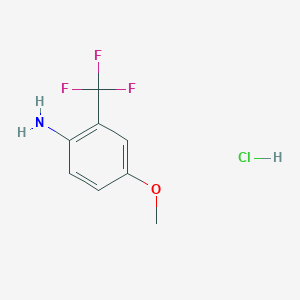
![4-[(3-Methyl-2-butenyl)oxy]piperidine hydrochloride](/img/structure/B1421024.png)
![[2-(Pyridin-3-ylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1421027.png)
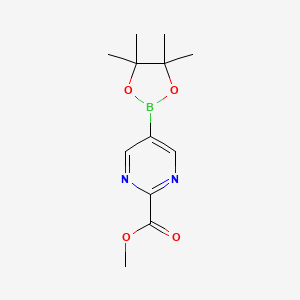
![[4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride](/img/structure/B1421029.png)
![4-[5-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]aniline](/img/structure/B1421030.png)
